REACTION_CXSMILES
|
[Cl:1][SiH:2]([Cl:4])[Cl:3].[C:5]([O:8][CH2:9][CH:10]=[CH2:11])(=[O:7])[CH3:6]>>[C:5]([O:8][CH2:9][CH2:10][CH2:11][Si:2]([Cl:4])([Cl:3])[Cl:1])(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
1.355 kg
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
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Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
In a 4-liter flask with stirrer, reflux condenser
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Type
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CUSTOM
|
Details
|
Then the heat source was removed
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Type
|
ADDITION
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Details
|
1 ml of an 0.01 molar solution of mesityl oxide-platinum dichloride complex in allyl acetate was added
|
Type
|
CUSTOM
|
Details
|
within 8 minutes
|
Duration
|
8 min
|
Type
|
WAIT
|
Details
|
During that period the temperature rose to 105° C.
|
Type
|
TEMPERATURE
|
Details
|
due to self-heating
|
Type
|
DISTILLATION
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Details
|
Distillation of the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |